

Synthesis Pathway of C.I. Reactive Yellow 25: A Technical Guide

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Compound of Interest

Compound Name: *Reactive yellow 25*

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Abstract

This technical guide provides a detailed examination of the synthesis pathway for C.I. **Reactive Yellow 25** (C.I. 191755), a monoazo reactive dye known for its brilliant yellow shade. The synthesis is a multi-step process involving diazotization, azo coupling, and a final condensation reaction. This document outlines the specific chemical transformations, provides representative experimental protocols for each key stage, and summarizes relevant quantitative data.

Furthermore, a visual representation of the synthesis pathway is included to facilitate a clear understanding of the molecular transformations. This guide is intended for an audience with a strong background in organic chemistry and dye synthesis.

Introduction

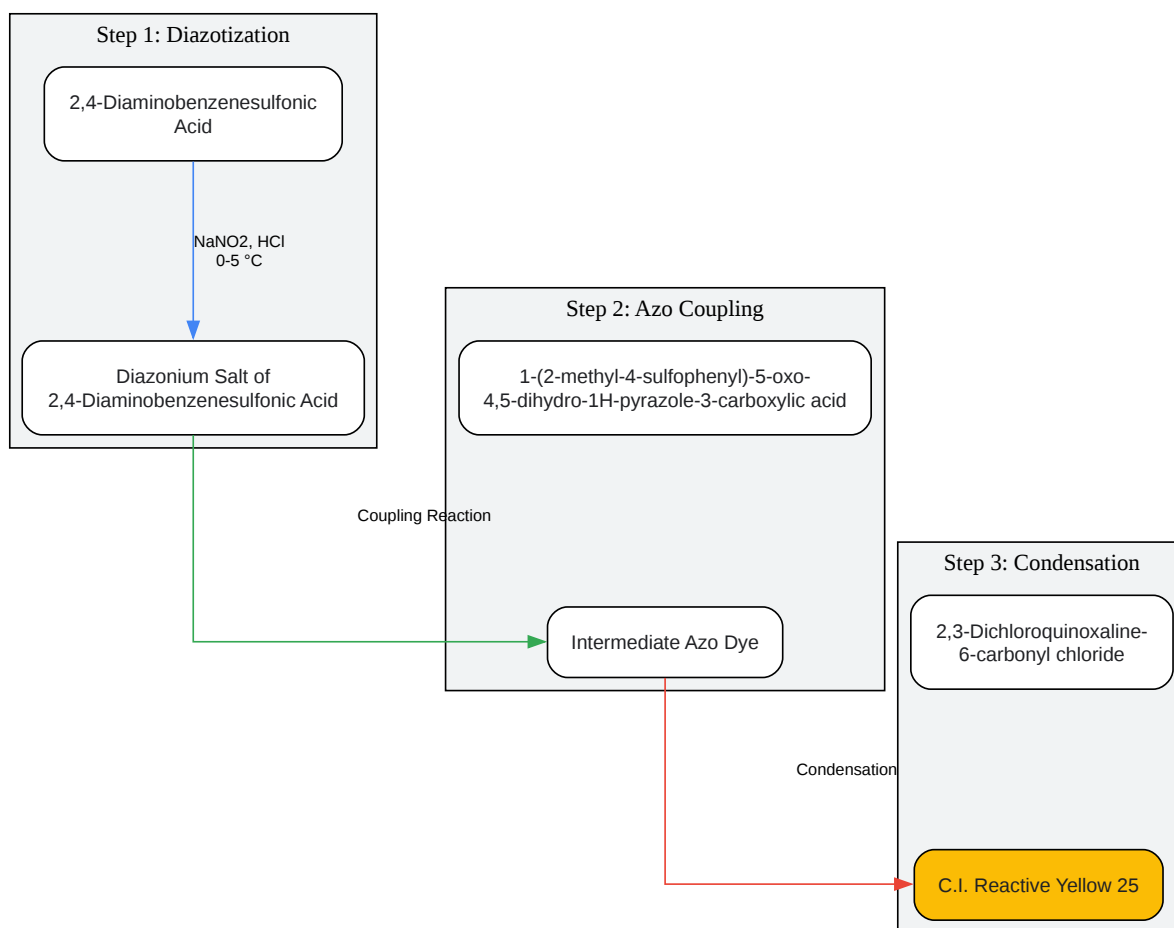
C.I. **Reactive Yellow 25** is a commercially significant reactive dye used for coloring cellulosic fibers. Its molecular structure features a pyrazolone-based azo chromophore linked to a dichloroquinoxaline reactive group. This reactive moiety allows the dye to form a covalent bond with the hydroxyl groups of cellulose under alkaline conditions, resulting in excellent wash fastness. The synthesis of C.I. **Reactive Yellow 25** is a well-established industrial process that can be broken down into three primary stages.

Overall Synthesis Pathway

The manufacturing process for C.I. **Reactive Yellow 25** involves a three-step synthesis:

- **Diazotization:** The process begins with the diazotization of 2,4-Diaminobenzenesulfonic acid.
- **Azo Coupling:** The resulting diazonium salt is then coupled with a pyrazolone derivative, specifically 1-(2-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
- **Condensation:** The final step involves the condensation of the intermediate azo dye with 2,3-Dichloroquinoxaline-6-carbonyl chloride to introduce the reactive group.^[1]

The logical flow of this synthesis is depicted in the following diagram:



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Caption: Synthesis pathway of C.I. **Reactive Yellow 25**.

Experimental Protocols

The following sections provide detailed methodologies for each key stage of the synthesis. These protocols are representative and may require optimization for specific laboratory or industrial scales.

Step 1: Diazotization of 2,4-Diaminobenzenesulfonic Acid

The initial step involves the conversion of the primary amino groups of 2,4-Diaminobenzenesulfonic acid into diazonium salts. This is a standard procedure carried out in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.

Methodology:

- A suspension of 2,4-Diaminobenzenesulfonic acid is prepared in water and hydrochloric acid in a reaction vessel equipped with cooling and stirring.
- The mixture is cooled to a temperature between 0 and 5 °C using an ice bath.
- A solution of sodium nitrite in water is then added dropwise to the cooled suspension, maintaining the temperature below 5 °C.
- The reaction is stirred for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure the diazotization is complete. The resulting diazonium salt solution is kept cold and used immediately in the subsequent coupling step.

Step 2: Azo Coupling

In this stage, the previously prepared diazonium salt solution is reacted with the coupling component, 1-(2-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, to form the azo chromophore.

Methodology:

- The coupling component, 1-(2-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, is dissolved in an aqueous alkaline solution (e.g., sodium carbonate or

sodium hydroxide) in a separate reaction vessel.

- This solution is also cooled to a temperature between 0 and 5 °C.
- The cold diazonium salt solution is then slowly added to the cold solution of the coupling component with vigorous stirring.
- The pH of the reaction mixture is maintained in a weakly acidic to neutral range (pH 4-7) by the controlled addition of a buffer solution, such as sodium acetate, to facilitate the coupling reaction.
- The reaction mixture is stirred for several hours at a low temperature until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). The formation of the colored intermediate azo dye indicates the progress of the reaction.

Step 3: Condensation with 2,3-Dichloroquinoxaline-6-carbonyl chloride

The final step is the introduction of the reactive group by condensing the intermediate azo dye with 2,3-Dichloroquinoxaline-6-carbonyl chloride.

Methodology:

- The intermediate azo dye from the previous step is dissolved in a suitable solvent, and the pH is adjusted to a weakly alkaline condition.
- 2,3-Dichloroquinoxaline-6-carbonyl chloride is then added to the solution.
- The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures, for several hours.
- The progress of the condensation reaction is monitored until completion.
- Upon completion, the final product, C.I. **Reactive Yellow 25**, is isolated from the reaction mixture by salting out, followed by filtration, washing, and drying.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of C.I.

Reactive Yellow 25 on a laboratory scale. These values are illustrative and can vary based on reaction conditions and scale.

Parameter	Step 1: Diazotization	Step 2: Azo Coupling	Step 3: Condensation	Overall
Reactants (Molar Ratio)	2,4-Diaminobenzene sulfonic acid (1.0 eq), Sodium Nitrite (2.1 eq), HCl (excess)	Diazonium Salt (1.0 eq), Pyrazolone derivative (1.0 eq)	Intermediate Azo Dye (1.0 eq), Dichloroquinoxaline derivative (1.1 eq)	-
Reaction Temperature	0-5 °C	0-10 °C	25-40 °C	-
Reaction Time	1-2 hours	2-4 hours	4-6 hours	-
pH	< 2	4-7	6-8	-
Typical Yield	> 95% (in solution)	85-90%	80-85%	~65-75%

Conclusion

The synthesis of C.I. **Reactive Yellow 25** is a well-defined three-step process that utilizes fundamental reactions in aromatic chemistry. The careful control of reaction parameters such as temperature and pH at each stage is crucial for achieving high yields and purity of the final product. The methodologies and data presented in this guide provide a comprehensive overview for researchers and professionals working in the field of dye chemistry. The provided synthesis pathway diagram offers a clear visual aid to understand the sequence of chemical transformations involved in the production of this important reactive dye.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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